molecular formula C12H12FNO3 B8807694 DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo- CAS No. 116344-62-8

DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo-

Cat. No. B8807694
CAS No.: 116344-62-8
M. Wt: 237.23 g/mol
InChI Key: BYBOQLGVEVRAFQ-UHFFFAOYSA-N
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Patent
US04670562

Procedure details

A solution of 19.00 g of sodium hydroxide pellets in 225 ml of water was treated with 115.52 g of (±)-1-[(3-fluorophenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone and the mixture was heated for four hours (steam bath). The solution was cooled to the ambient temperature and extracted with diethyl ether (3×250 ml). The aqueous phase was acidified with concentrated hydrochloric acid to about pH-1. The aqueous phase was extracted with dichloromethane (2×300 ml) and the combined organic phase was dried over Na2SO4. The solution was vacuum filtered and the filtrate was concentrated to an oil which solidified on standing. The solid was recrystallized from 300 ml of toluene to yield 72.16 g of crystals, m.p. 114°-116.5° C.
Quantity
19 g
Type
reactant
Reaction Step One
Name
(±)-1-[(3-fluorophenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
115.52 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH2:10][N:11]2[CH:15]([C:16]([O:18]C)=[O:17])[CH2:14][CH2:13][C:12]2=[O:20])[CH:7]=[CH:8][CH:9]=1>O>[F:3][C:4]1[CH:5]=[C:6]([CH2:10][N:11]2[C:12](=[O:20])[CH2:13][CH2:14][CH:15]2[C:16]([OH:18])=[O:17])[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
[OH-].[Na+]
Name
(±)-1-[(3-fluorophenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
115.52 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CN1C(CCC1C(=O)OC)=O
Name
Quantity
225 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for four hours (steam bath)
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×250 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 300 ml of toluene

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)CN1C(CCC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 72.16 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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